molecular formula C17H14ClN3O3 B7160014 N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B7160014
M. Wt: 343.8 g/mol
InChI Key: CFADIAAJOCCTRP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic system known for its biological activity. The presence of a chloro and methoxy group on the phenyl ring, along with a carboxamide group, adds to its chemical diversity and potential reactivity.

Properties

IUPAC Name

N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-5-4-8-21-15(10)19-9-11(17(21)23)16(22)20-13-7-3-6-12(18)14(13)24-2/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFADIAAJOCCTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C(=O)NC3=C(C(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-2-methoxyaniline with a suitable pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a range of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: It may be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-2-methoxyphenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide include other pyrido[1,2-a]pyrimidine derivatives with different substituents on the phenyl ring or modifications to the core structure.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chloro and methoxy groups, along with the carboxamide functionality, provides a distinct reactivity profile and potential for diverse applications.

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